molecular formula C9H15NO2 B1295584 1-(Piperidin-1-yl)butane-1,3-dione CAS No. 1128-87-6

1-(Piperidin-1-yl)butane-1,3-dione

Cat. No. B1295584
CAS RN: 1128-87-6
M. Wt: 169.22 g/mol
InChI Key: OVIHQCKYIOKFFX-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)butane-1,3-dione is a compound with the molecular formula C9H15NO2 . The piperidine ring in this compound exhibits a chair conformation . The butane-dione subunit exhibits a conformation with the ketone C atom in an eclipsed position with respect to the amide carbonyl group .


Synthesis Analysis

The title compound is an intermediate in the synthesis of 2,2-dimethoxy-1-(pyridin-2-yl)ethanone and has been synthesized from piperidine and 2,2,6-trimethyl-4H-1,3-dioxin-4-one following a modified procedure .


Molecular Structure Analysis

In the crystal structure of 1-(Piperidin-1-yl)butane-1,3-dione, a two-dimensional layered arrangement is formed by hydrogen bonds of the C-H⋯O type between the methyl group and the exocyclic methylene unit as donor sites and the amide carbonyl O atom as the acceptor of a bifurcated hydrogen bond . These layers are oriented parallel to the ab plane .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(Piperidin-1-yl)butane-1,3-dione has been used in the synthesis of spiroheterocycles compounds, demonstrating high yields and simplicity in the procedure. This synthesis introduces useful groups like pyridyl and morpholinyl into the product structures (Gao et al., 2017).
  • It plays a role in the generation of 6-aryl- and 5-aroylcomanic acids through a series of chemical reactions involving deformylative rearrangement and ring-opening/ring-closure sequences (Obydennov et al., 2014).

Tautomeric Preferences

  • Density functional theory (DFT) studies on 1-(Piperidin-1-yl)butane-1,3-dione derivatives have provided insights into their tautomeric preferences in different environments. The strength of intramolecular hydrogen bonds and aromatic character of the molecules significantly influence these preferences (Dobosz et al., 2010).

Structural Analysis

  • Crystal structure analysis of 1-(Piperidin-1-yl)butane-1,3-dione revealed a chair conformation for the piperidine ring, contributing to the understanding of its molecular structure (Schwierz et al., 2014).

Application in Organic Synthesis

  • The compound is utilized in organic synthesis processes, such as the formation of various pyrimidine and isoindoline derivatives, indicating its versatility in synthetic chemistry (Merugu et al., 2010).

Future Directions

The future directions of research on 1-(Piperidin-1-yl)butane-1,3-dione are not explicitly mentioned in the literature. Given its role as an intermediate in the synthesis of other compounds , it may have potential applications in various fields of chemistry.

properties

IUPAC Name

1-piperidin-1-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-8(11)7-9(12)10-5-3-2-4-6-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIHQCKYIOKFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289315
Record name 1-(piperidin-1-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-1-yl)butane-1,3-dione

CAS RN

1128-87-6
Record name NSC60270
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Record name 1-(piperidin-1-yl)butane-1,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1128-87-6
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Synthesis routes and methods I

Procedure details

To a solution of piperidine (4.94 ml, 50 mmol) in dry tetrahydrofuran (100 ml) at room temperature was added 4-methyleneoxetan-2-one (3.8 ml, 50 mmol) dropwise. The reaction mixture was stirred for 24 hours at room temperature, then the solvent removed under reduced pressure and the residue dissolved in ethyl acetate. The organic phase was poured into a separatory funnel and washed with 1M aqueous hydrochloric acid, water, saturated aqueous sodium bicarbonate and brine. The organic phase was separated and the solvent removed under reduced pressure to provide 1-(piperidin-1-yl)butane-1,3-dione (8.5 g, 100%) as a viscous oil. 1H NMR (CDCl3, 400 MHz) δ 3.56 (2H, app t); 3.54 (s, 2H); 3.24 (2H, app t); 2.28 (s, 3H); 1.70-1.5 (m, 6H). The compound was utilized in the next reaction without purification.
Quantity
4.94 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 25 g (0.294 mol) piperidin in 100 ml tert.-butyl-methylether was added dropwise to a solution of 26.25 g (0.310 mol) diketene in 200 ml tert.-butyl-methylether at −5 to 0° C. After stirring for 1 hour at −1° C., no starting material was detected anymore by thin-layer chromatography. The reaction mixture was spun off and the residue was distilled under vacuum. 49.55 g of product was obtained as a slightly yellow liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
26.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
M Schwierz, H Görls, W Imhof - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
In the title compound, C9H15NO2, the piperidine ring exhibits a chair conformation. The butanedione subunit exhibits a conformation with the ketone C atom in an eclipsed position with …
Number of citations: 2 scripts.iucr.org
M Schwierz, H Görls, W Imhof - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
In the title compound, C9H13Cl2NO2, the piperidine ring shows a chair conformation and the O—C—C—O torsion angle between the carbonyl groups is 183.6 (4). In the crystal, …
Number of citations: 2 scripts.iucr.org
M Schwierz, H Görls, W Imhof - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
In the title compound, C7H11Cl2NO, the piperidine ring shows a chair conformation and the bond-angle sum at the N atom is 359.9. The H atom of the dichloromethyl group is in an …
Number of citations: 10 scripts.iucr.org
L Gao, Y Qin, Q Yu, Z Ling, Z Xu… - Journal of Heterocyclic …, 2017 - Wiley Online Library
The reactions of isatins, urea and 1‐(piperidin‐1‐yl)butane‐1,3‐dione or 1‐morpholinobutane‐1,3‐dione have been developed for the preparation of spiroheterocycles compounds. It …
Number of citations: 1 onlinelibrary.wiley.com
BH Chen, JT Li, RJ Lan, GF Chen - Letters in Organic …, 2014 - ingentaconnect.com
A convenient and efficient one-pot synthesis of 2-thioxo-dihydropyrimidine derivatives bearing piperidinylamide moiety is described. The reactions were carried out in 81-91% yields via …
Number of citations: 2 www.ingentaconnect.com
RS Phatake, P Patel, CV Ramana - Organic letters, 2016 - ACS Publications
An efficient Ir(III)-catalyzed C–H activation and annulations of aryloxime with α-diazocarbonyl compounds has been developed for the synthesis of substituted isoquinoline N-oxides. …
Number of citations: 98 pubs.acs.org
RS Thombal, YR Lee - Organic letters, 2020 - ACS Publications
A Pd(II)-catalyzed C(sp 3 )–H/C(sp 2 )–H coupling/annulation of anilides and α-dicarbonyl compounds for the synthesis of diverse N-acyl indoles is described. The reaction is achieved …
Number of citations: 22 pubs.acs.org
DU Nielsen, S Korsager, AT Lindhardt… - … Synthesis & Catalysis, 2014 - Wiley Online Library
An efficient three‐component reaction involving carbon monoxide with a range of aryl bromides and N‐substituted acetoacetamides is reported for the synthesis of β‐keto amides. This …
Number of citations: 17 onlinelibrary.wiley.com
W Ahsan - Dihydropyrimidinones as Potent Anticancer Agents, 2023 - Elsevier
Owing to their role in a number of therapeutic actions, dihydropyrimidinones (DHPMs) are regarded as important heterocyclic scaffolds. The chemistry of Biginelli motifs, notably the …
Number of citations: 0 www.sciencedirect.com
T Prasad, A Mahapatra, T Sharma… - Archiv der …, 2023 - Wiley Online Library
Cancer is a serious disease that has been around for a long time but currently has no sustainable solution. Several medications currently available offer an opportunity for the …
Number of citations: 2 onlinelibrary.wiley.com

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